B1575744 Temporin-CG2

Temporin-CG2

Cat. No.: B1575744
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-CG2 is a member of the temporin family, which are short, cationic antimicrobial peptides (AMPs) secreted by frog skin. It was identified from the skin secretions of the frog Amolops chunganensis (Chungan torrent frog) and has the amino acid sequence FFPIVGKLLSGLF . Like other temporins, it is a small, linear peptide that typically adopts an amphipathic α-helical structure in membrane-mimicking environments, a feature critical for its interaction with microbial membranes . Temporins are key effectors of the innate immune system and are considered promising tools in the fight against multidrug-resistant pathogens due to their broad-spectrum activity and reduced tendency to induce resistance compared to conventional antibiotics . The primary mechanism of action for temporins, including this compound, is believed to be a membranolytic process. The positively charged peptide interacts electrostatically with the negatively charged surfaces of bacterial membranes. It then integrates into the lipid bilayer, causing membrane destabilization, permeabilization, and ultimately, cell death via a "carpet-like" mechanism or pore formation . While many temporins are primarily active against Gram-positive bacteria, research into related peptides shows that structural modifications can significantly broaden their spectrum to include potent activity against Gram-negative bacteria and other microorganisms . As a naturally derived AMP, this compound serves as a valuable template for basic research on peptide-membrane interactions and for the engineering of novel anti-infective agents with potential applications against antibiotic-resistant bacterial strains. This product, this compound, is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

FFPIVGKLLSGLF

Origin of Product

United States

Temporin Cg2: Isolation, Characterization, and Phylogenetic Context

Discovery and Isolation of Temporin-CG2 from Amolops chunganensis Skin Secretions

This compound was discovered as part of a broader investigation into the antimicrobial peptides present in the skin of the Chungan torrent frog, Amolops chunganensis. nih.gov The identification of this peptide was achieved through the analysis of a cDNA library created from the frog's skin. This molecular cloning approach revealed a cohort of novel antimicrobial peptides, including several belonging to the temporin family. nih.gov

The physical isolation of the peptide from the frog's natural defenses involves stimulating the skin to release its glandular secretions, a process often achieved through mild, non-harmful transdermal electrical stimulation. nih.gov Following collection, the complex mixture of secreted molecules is subjected to separation and purification techniques. The standard method involves reverse-phase high-performance liquid chromatography (RP-HPLC), which fractionates the secretion based on the hydrophobicity of its components. nih.gov The fractions containing the peptide of interest are then identified and characterized using mass spectrometry to determine their molecular weight and sequence. nih.gov Seven novel peptides, including members of the temporin family, were successfully identified in the authentic skin secretions of A. chunganensis using these methods. nih.gov

Precursor Processing and Mature Peptide Formation

Like most secreted peptides, this compound is synthesized as a larger, inactive precursor protein, which then undergoes a series of modifications to become the mature, active peptide. uniprot.orgwikipedia.org The biosynthesis process begins with transcription of the corresponding gene into pre-mRNA in the cell nucleus, followed by translation of the mature mRNA on ribosomes in the cytoplasm. wikipedia.org

Analysis of the cDNA encoding this compound reveals a classic tripartite precursor structure common to amphibian antimicrobial peptides. uniprot.orgmdpi.com This structure consists of:

A signal peptide sequence at the N-terminus (residues 1-22 in the case of this compound). This sequence directs the precursor protein into the secretory pathway. uniprot.org

An acidic propeptide region (residues 23-43). uniprot.org

The mature peptide sequence at the C-terminus (residues 46-60). uniprot.org

The release of the mature peptide requires specific enzymatic cleavage events. The mature this compound sequence is flanked by processing signals. A typical processing site for convertase enzymes, a pair of basic residues (Lys-Arg), precedes the mature peptide sequence. researchgate.net Following translation, this precursor is cleaved by these enzymes to release the propeptide. A final crucial step is the post-translational modification of the C-terminus, which is detailed in section 2.3.2. uniprot.orgresearchgate.net

Sequence Analysis of this compound and Related Isoforms

The primary structure of the mature this compound peptide was determined through a combination of cDNA sequencing and mass spectrometry analysis. nih.govnih.gov Its amino acid sequence is composed of 13 residues, as shown below. nih.gov

Table 1: Amino Acid Sequence of this compound

Peptide NameAmino Acid SequenceLength
This compoundFFPIVGKLLSGLF-NH₂13

The sequence is presented using the single-letter amino acid code. "-NH₂" indicates C-terminal amidation.

A key structural feature of this compound, and indeed most temporins, is the amidation of its C-terminal amino acid. nih.govconicet.gov.arresearchgate.net This post-translational modification, where the typical C-terminal carboxyl group (-COOH) is replaced by a carboxamide group (-CONH₂), is confirmed by mass spectrometry data, which shows a molecular mass approximately 1 Dalton less than the theoretical mass of the non-amidated form. researchgate.net

C-terminal amidation is biologically significant for several reasons. It removes the negative charge from the C-terminus, thereby increasing the peptide's net positive charge, which is crucial for its interaction with negatively charged bacterial membranes. bas.bgresearchgate.net This modification also confers increased resistance to degradation by carboxypeptidases, enzymes that break down proteins from the C-terminal end, thus enhancing the peptide's stability. frontiersin.org Furthermore, amidation can help to stabilize the α-helical conformation that many antimicrobial peptides adopt upon interacting with microbial membranes, a structural change that is often essential for their biological activity. researchgate.netnih.gov

The skin secretions of Amolops chunganensis contain several isoforms of temporin, designated CG1, CG2, CG3, CG4, and CG5. nih.gov A comparison of their amino acid sequences reveals a high degree of variation, which is a common characteristic of antimicrobial peptide families and is thought to be a result of evolutionary pressure to combat a wide range of pathogens. conicet.gov.ar

This compound is most similar to Temporin-CG3, differing by only two amino acids at positions 1 and 3. The other isoforms show more significant sequence divergence. This variation highlights the molecular diversity generated within a single species.

Table 2: Comparative Amino Acid Sequences of Temporins from Amolops chunganensis

Peptide NameAmino Acid Sequence
Temporin-CG1F-L-P-F-V-G-N-L-L-K-G-L-L
This compoundF-F-P-I-V-G-K-L-L-S-G-L-F
Temporin-CG3F-L-P-I-V-G-K-L-L-S-G-L-F
Temporin-CG4F-L-P-I-L-G-N-L-L-N-G-L-L
Temporin-CG5F-L-P-F-V-G-N-L-L-N-G-L-L

Source: nih.govresearchgate.net

The temporin family is broadly defined by several shared characteristics: a relatively short length (typically 8-17 residues), a net positive charge (usually +1 or +2), a high proportion of hydrophobic residues (especially Leucine), a lack of cysteine residues, and C-terminal amidation. nih.govconicet.gov.ar

This compound fits well within this general framework. Its 13-amino-acid length, single lysine (B10760008) residue providing a +1 net charge (enhanced by C-terminal amidation), and high hydrophobicity are all characteristic of the family. nih.govuniprot.org However, its specific sequence, FFPIVGKLLSGLF, distinguishes it from other known temporins. nih.gov A notable feature of this compound is its specific spectrum of activity; it is reported to be active against various Gram-positive bacteria but not against Gram-negative bacteria. uniprot.org This contrasts with some other temporins, such as Temporin L, which exhibit broader activity that includes Gram-negative strains. researchgate.net This selective activity suggests that the specific arrangement of amino acids in this compound is finely tuned for interaction with the cell membranes of Gram-positive bacteria.

Comparative Sequence Analysis with Other Amolops Temporins (e.g., CG1, CG3, CG4, CG5)

Gene Expression and Biosynthesis Pathways of this compound

The production of this compound, a potent antimicrobial peptide found in the Chungan torrent frog (Amolops chunganensis), is a sophisticated biological process rooted in specific gene expression and a multi-step biosynthetic pathway. This process begins with the transcription and translation of a precursor gene and concludes with a series of post-translational modifications to yield the final, active peptide.

Gene Expression: The gene encoding the this compound precursor is primarily expressed in the skin glands of Amolops chunganensis. uniprot.orgresearchgate.net This localized expression is a hallmark of many amphibian defense peptides, which are synthesized and stored in granular glands in the skin, ready to be secreted in response to stress or injury. imrpress.com The synthesis of these peptides occurs within the multinucleated cells of these dermal glands. researchgate.net

Biosynthesis Pathway: Like most antimicrobial peptides (AMPs), this compound is not synthesized directly in its active form. Instead, it is produced as a larger, inactive precursor protein, which then undergoes several processing steps. nih.gov This precursor protein has a characteristic tripartite structure, which is common to many amphibian AMPs. nih.gov

The biosynthesis of this compound can be detailed in the following stages:

Synthesis of the Precursor Protein: The process starts with the translation of mRNA into a prepropeptide. This precursor molecule for this compound is 60 amino acids long. uniprot.org Its structure is organized into three distinct regions: a signal peptide, a propeptide, and the sequence of the mature this compound peptide.

Precursor Protein Region Position (Amino Acid Number) Description
Signal Peptide1-22This N-terminal sequence directs the precursor protein into the secretory pathway. It is highly conserved among related species. uniprot.orgnih.gov
Propeptide23-43Also known as the acidic propiece, this intervening sequence is removed during maturation. uniprot.orgnih.gov
Mature Peptide46-60This is the sequence that will become the final, biologically active this compound peptide. uniprot.org

Post-Translational Modifications (PTMs): After synthesis, the precursor protein undergoes critical modifications to become the functional antimicrobial peptide. These modifications are essential for the peptide's structure and activity. bioinfor.com

Proteolytic Cleavage: The inactive precursor is activated by enzymatic cleavage. A "Lys-Arg" sequence (positions 44-45) immediately preceding the mature peptide sequence serves as a recognition site for convertase enzymes, which excise the mature peptide from the precursor. nih.gov The signal peptide and the propeptide are also removed during this process. uniprot.org

C-terminal Amidation: A crucial final modification for many temporins, including this compound, is the amidation of the C-terminus. researchgate.netnih.gov This enzymatic reaction is indicated by the presence of a glycine (B1666218) residue that is typically followed by a lysine residue in the precursor sequence. This modification results in a final peptide with an amidated C-terminus, which can enhance its stability and biological activity. researchgate.netnih.gov The observed molecular mass of this compound is approximately 1 Dalton less than its theoretical mass, which confirms this C-terminal amidation. researchgate.net

The following table summarizes the key steps in the biosynthesis of this compound.

Step Process Enzymes Involved (Typical) Outcome
1TranslationRibosomesSynthesis of the 60-amino acid precursor protein (prepro-temporin-CG2).
2Signal Peptide CleavageSignal PeptidaseRemoval of the N-terminal signal peptide as the protein enters the endoplasmic reticulum.
3Propeptide CleavageProprotein ConvertasesExcision of the mature peptide sequence at a dibasic Lys-Arg site. nih.gov
4C-terminal AmidationPeptidylglycine alpha-amidating monooxygenase (PAM)Conversion of the C-terminal glycine to an amide group, resulting in the final, active this compound. nih.gov

This controlled pathway of gene expression and post-translational modification ensures that the potent, membrane-disrupting activity of this compound is unleashed only when and where it is needed for the frog's defense. imrpress.com

Structural Biology and Conformation of Temporin Cg2

Secondary Structure Propensities of Temporin-CG2 in Model Systems

The secondary structure of temporins, including by extension this compound, is highly dependent on the surrounding environment. In aqueous solutions, these peptides are typically unstructured, adopting a random coil conformation. mdpi.commdpi.com However, in the presence of membrane-mimicking environments, such as organic solvents like trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS), they undergo a significant conformational change, folding into a more ordered structure, predominantly an α-helix. mdpi.com

Circular Dichroism (CD) Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides in solution. The CD spectrum of a peptide with a random coil conformation is characterized by a single negative band below 200 nm. In contrast, an α-helical structure displays two distinct negative bands at approximately 208 nm and 222 nm, along with a strong positive band at around 192 nm.

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructureCharacteristic CD Bands
α-Helix Negative bands at ~222 nm and ~208 nm, Positive band at ~192 nm
β-Sheet Negative band at ~217 nm, Positive band at ~195 nm
Random Coil Single negative band below 200 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the three-dimensional structure of peptides in solution. For many temporins, NMR studies in aqueous solution confirm the lack of a stable, defined structure, consistent with a random coil conformation. However, in membrane-mimicking environments such as SDS or dodecylphosphocholine (B1670865) (DPC) micelles, NMR reveals the formation of a distinct α-helical structure. mdpi.com

For example, detailed NMR studies of Temporin L in SDS micelles have shown that an α-helical structure spans from residue 3 to 11, with the N- and C-termini being more flexible. mdpi.com Similarly, NMR studies of Temporin A in LPS micelles revealed a helical conformation for residues L4 to I12. plos.orgsemanticscholar.org These studies utilize the analysis of Nuclear Overhauser Effects (NOEs), which provide information about the proximity of protons, to define the peptide's fold. It is highly probable that this compound would exhibit similar structural transitions in such environments, adopting a helical conformation that is crucial for its biological activity.

Tertiary Structure Elucidation and Dynamics

A predicted three-dimensional model of this compound is available from the AlphaFold Protein Structure Database, which suggests an α-helical conformation. uniprot.org This predicted structure is consistent with the expected folding of temporins in a membrane-like environment. The dynamics of this structure are such that in an aqueous environment, the peptide is flexible and disordered, while upon interacting with a membrane, it folds into a more rigid helical structure. This transition is a key aspect of its mechanism of action.

Interaction with Membrane Mimics and Conformational Adaptations

The interaction with biological membranes is a critical step for the function of antimicrobial peptides like this compound. This interaction induces a profound conformational adaptation in the peptide.

Formation of Amphipathic Structures upon Membrane Interaction

Upon folding into an α-helix in the presence of a membrane, this compound is predicted to form an amphipathic structure. An amphipathic helix has a distinct segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. In the case of this compound, the hydrophobic residues (Phe, Ile, Val, Leu) would align on one side, facilitating insertion into the lipid core of the membrane, while the hydrophilic and charged residues (Lys, Ser) would remain exposed to the aqueous environment or interact with the phospholipid head groups. conicet.gov.arnih.gov This amphipathic character is a common and essential feature of many antimicrobial peptides, enabling them to disrupt the integrity of microbial cell membranes. nih.gov

Influence of Environmental Factors on Conformation

The conformation of this compound is sensitive to various environmental factors. The polarity of the solvent is a primary determinant, with a transition from a random coil in polar aqueous solutions to an α-helix in less polar, membrane-like environments. mdpi.commdpi.com

The pH of the environment can also influence the peptide's charge and, consequently, its interaction with membranes. The presence of a lysine (B10760008) residue in this compound means its positive charge will be dependent on the surrounding pH. Furthermore, the lipid composition of the target membrane plays a significant role. Temporins generally show a higher affinity for membranes containing anionic phospholipids (B1166683), which are more abundant in bacterial membranes compared to the zwitterionic phospholipids that dominate mammalian cell membranes. This preferential interaction is driven by electrostatic attractions between the cationic peptide and the anionic membrane surface.

Computational Modeling of this compound Structure

Computational modeling serves as a powerful tool to predict and analyze the three-dimensional structure and conformational dynamics of peptides like this compound. These in silico approaches complement experimental techniques by providing detailed atomic-level insights into peptide folding, stability, and interaction with various environments.

Structure Prediction and Conformational Analysis

The primary sequence of this compound, FFPIVGKLLSGLF, provides the foundation for all computational structure prediction. cnr.it Various algorithms and software can be utilized to model the tertiary structure of this peptide. Databases such as UniProt provide access to protein information, including predicted structures from models like AlphaFold. uniprot.orgebi.ac.uk AlphaFold, a deep learning-based tool, has shown high accuracy in predicting protein and peptide structures from their amino acid sequences. ebi.ac.uk Other resources for theoretical models include SWISS-MODEL and ModBase. uniprot.orguniprot.org

The predicted structures often reveal a propensity for this compound to adopt an α-helical conformation, a common structural motif among temporin family members, particularly in hydrophobic environments that mimic cell membranes. conicet.gov.armdpi.com The α-helix is a stable secondary structure formed by hydrogen bonds between backbone atoms. mit.edu Computational analyses can predict the helical content and the specific residues involved in maintaining this conformation. For many temporins, this helical structure is crucial for their biological activity, as it facilitates their interaction with and perturbation of cell membranes. conicet.gov.armdpi.com

Conformational analysis extends beyond static structure prediction to explore the dynamic nature of the peptide. Molecular dynamics (MD) simulations are a key computational technique used to study the movement of atoms and molecules over time. bvsalud.orgnih.gov These simulations can reveal how the peptide folds, unfolds, and samples different conformational states in various environments, such as in aqueous solution or in the presence of a lipid bilayer. nih.govnih.gov For instance, simulations can show that while a peptide may be largely unstructured in water, it can adopt a stable helical conformation upon interacting with a membrane-mimicking environment. mdpi.commdpi.com

The stability of the α-helical structure can be assessed through computational methods by analyzing factors such as hydrogen bond networks and the solvent-accessible surface area. mit.edu The amphipathic nature of the helix, with distinct hydrophobic and hydrophilic faces, can also be modeled and is considered a critical feature for the membrane-disrupting activities of many antimicrobial peptides.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of this compound's behavior at an atomic level. bvsalud.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the peptide's conformational changes over time. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Peptides

ParameterDescriptionRelevance to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Determines the accuracy of the interactions between atoms in the peptide and its environment.
Solvent Model A representation of the solvent (e.g., water) in the simulation.Crucial for studying the peptide's behavior in aqueous solution and its interaction with membranes.
Simulation Time The duration of the simulation.Needs to be long enough to capture relevant conformational changes and interactions.
Temperature and Pressure Thermodynamic variables that are kept constant during the simulation to mimic physiological conditions.Ensures the simulation reflects the peptide's behavior under realistic conditions.

MD simulations of temporins, and by extension this compound, often focus on their interaction with model membranes. nih.gov These simulations can elucidate the initial binding of the peptide to the membrane surface, its insertion into the lipid bilayer, and its potential to form pores or disrupt the membrane structure. nih.govnih.gov Both all-atom (AA) and coarse-grained (CG) MD simulations can be employed. nih.gov AA simulations provide high-resolution details of atomic interactions, while CG simulations allow for the study of larger systems and longer timescales by grouping atoms into single "beads". mit.edunih.gov

For example, simulations can track the orientation and depth of insertion of the this compound helix within a lipid bilayer. They can also reveal the role of specific amino acid residues in membrane interaction. The positively charged lysine (K) residue in this compound is likely to play a key role in the initial electrostatic attraction to negatively charged bacterial membranes.

The results from MD simulations can be used to calculate various structural and energetic properties, such as the root-mean-square deviation (RMSD) to assess conformational stability, the radius of gyration to measure compactness, and the potential of mean force (PMF) to understand the energetics of peptide-membrane interactions. nih.govtorvergata.it

Mechanisms of Action of Temporin Cg2 and Analogs

Membrane-Targeting Mechanisms

The primary mode of action for the temporin family, including Temporin-CG2, is the targeting and disruption of the cell membrane. imrpress.comnih.gov This process is governed by the peptide's physicochemical properties, such as its amino acid sequence, net charge, and amphipathic structure. semanticscholar.org

Electrostatic Interactions with Anionic Microbial Membranes

The initial step in the antimicrobial action of temporin peptides is the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes. semanticscholar.orgfrontiersin.org Microbial membranes are rich in anionic molecules such as phosphatidylglycerol (PG), cardiolipin, and teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria, which impart a net negative charge to the surface. semanticscholar.orgfrontiersin.org

This compound possesses a net positive charge of +1 due to a single lysine (B10760008) (K) residue in its sequence (FFPIVGK LLSGLF). conicet.gov.ar This cationic nature facilitates its accumulation at the microbial surface, a crucial prerequisite for its disruptive activity. semanticscholar.org This interaction is fundamental for the selectivity of many antimicrobial peptides (AMPs), as mammalian cell membranes are typically zwitterionic (electrically neutral) due to a higher concentration of phospholipids (B1166683) like phosphatidylcholine, thus minimizing strong electrostatic binding. semanticscholar.org Studies on various temporins confirm that the binding to lipid monolayers is significantly enhanced by the presence of anionic phospholipids like POPG. nih.gov

Peptide Insertion and Translocation Dynamics

Following the initial electrostatic binding, the amphipathic nature of this compound drives its insertion into the hydrophobic core of the lipid bilayer. nih.gov In an aqueous environment, temporins are generally unstructured, but upon interaction with the membrane, they adopt a more ordered conformation, typically an α-helix. conicet.gov.ar This structural change is induced by the transition to the less polar environment of the membrane interface. mdpi.com

The peptide orients itself parallel to the membrane surface, with its hydrophobic residues penetrating the acyl chain region of the phospholipids and the hydrophilic residues, including the cationic lysine, remaining at the lipid-water interface. nih.gov Aromatic residues, such as the two consecutive phenylalanine (F) residues at the N-terminus of this compound, are known to play a significant role in facilitating this interaction at the interface between the aqueous solution and the hydrophobic membrane. semanticscholar.org The subsequent insertion and potential translocation across the membrane are dynamic processes that are critical for membrane destabilization. figshare.com For some temporins, this process can be influenced by peptide concentration and the specific lipid composition of the target membrane. mdpi.com

Membrane Permeabilization and Depolarization Effects

Once inserted into the membrane, temporins disrupt the normal barrier function, leading to permeabilization. researchgate.netresearchgate.net This allows the uncontrolled passage of ions, metabolites, and water across the membrane, disrupting the electrochemical gradients essential for cell viability. The efflux of vital ions like potassium (K+) and the influx of others like sodium (Na+) leads to the depolarization of the membrane potential. mdpi.com

Functional assays on various temporins and their analogs have consistently demonstrated their ability to induce rapid membrane depolarization and permeabilization in susceptible microbes. researchgate.netebi.ac.uk For example, studies using membrane-impermeable fluorescent dyes like SYTOX Green show that the dye can enter and bind to intracellular nucleic acids only after the membrane has been compromised by the peptide. mdpi.com This loss of membrane potential and integrity is a key lethal event in the peptide's mechanism of action. researchgate.net Research on temporin L, for instance, revealed that it increases the permeability of the bacterial inner membrane in a dose-dependent manner, initially allowing small molecules to pass and, at higher concentrations, causing the leakage of larger molecules, leading to cell death. researchgate.net

Morphological Changes in Microbial Membranes (e.g., Tubule Formation)

High concentrations of certain temporins can induce significant morphological changes in microbial membranes. researchgate.net Electron microscopy studies on bacteria treated with temporin peptides have revealed effects ranging from membrane blebbing to the formation of ghost-like cells, where the cell retains its general shape but has lost its cytoplasmic content. researchgate.net

A particularly interesting morphological change observed with Temporin B and Temporin L is the induction of tubular lipid protrusions from supported phospholipid bilayers. conicet.gov.arnih.gov This suggests that the interaction of these peptides with lipids can cause profound rearrangements and shape transformations of the membrane, rather than simply forming discrete pores. researchgate.net While this phenomenon has not been specifically documented for this compound, it highlights a potential mechanism within the temporin family for causing catastrophic membrane failure. Other observed morphological abnormalities in microbes treated with various AMPs include excessive vesiculation and retraction of the membrane from the cell wall. frontiersin.orgfrontiersin.org

Distinctive Pore Formation Models (e.g., Barrel-Stave, Toroidal)

Several models have been proposed to describe how antimicrobial peptides permeabilize membranes, with the "barrel-stave" and "toroidal pore" models being the most cited. elifesciences.org

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a pore resembling a barrel, where the peptides themselves form the "staves." The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the aqueous channel. elifesciences.org

Toroidal Pore Model: In the toroidal model, the peptides also insert into the membrane, but they associate with the phospholipid head groups, inducing the lipid monolayer to bend continuously from the outer to the inner leaflet. This creates a "wormhole" or toroidal pore lined by both the peptides and the lipid head groups. elifesciences.org This model is often associated with a transient membrane disruption and allows for the passage of the peptides themselves into the cytoplasm. mdpi.com

Some studies on Temporin L suggest its mechanism is consistent with the barrel-stave model. researchgate.net However, other analyses of short peptides like temporins propose a "carpet-like" mechanism, where the peptides accumulate on the membrane surface like a carpet. plos.orgird.fr At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to micellization and membrane disintegration without forming structured pores. plos.org The exact model applicable to this compound has not been experimentally determined and may depend on factors like peptide concentration and membrane composition.

Intracellular Target Mechanisms (where applicable and distinct from membrane disruption)

While the primary mechanism of action for most temporins is membrane disruption, some evidence suggests that certain AMPs can translocate across the membrane without causing immediate lysis and interact with intracellular targets. imrpress.combvsalud.org These non-lytic mechanisms can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. bvsalud.org

For the temporin family, evidence of distinct intracellular targeting is limited and often secondary to membrane permeabilization. Some studies on temporin analogs have suggested that after membrane disruption, the internalized peptides could potentially target negatively charged intracellular structures, such as mitochondria. mdpi.complos.org For instance, an analog of Temporin B was found to be taken up by Candida albicans cells via an energy-independent mechanism, where it did not cause cell lysis but led to the disintegration of subcellular structures, suggesting a possible intracellular target. researchgate.net Similarly, studies on Temporin-SHa proposed that while the primary mechanism is membranolytic, it could also trigger apoptosis-like death in Leishmania, which involves intracellular events. plos.org

However, for this compound specifically, there is currently no research to support a mechanism of action that is distinct from membrane disruption. The rapid, lytic nature of most temporins suggests that membrane permeabilization is the principal and lethal event. imrpress.comaps.org

Interference with Biosynthetic Processes

While direct evidence for this compound's interference with specific biosynthetic pathways is still under investigation, the primary mechanism of membrane permeabilization by temporins has profound indirect effects on these processes. By disrupting the integrity of the cell membrane, these peptides can lead to the leakage of vital intracellular components, such as ions, metabolites, and ATP. ird.fr This dissipation of the transmembrane potential and depletion of the cell's energy reserves would inevitably halt energy-dependent biosynthetic processes, including the synthesis of nucleic acids, proteins, and cell wall components. mdpi.com

Furthermore, some temporin analogs have been shown to directly interact with intracellular components after membrane translocation. For instance, studies on Temporin-GHc and -GHd have demonstrated their ability to bind to genomic DNA, which would directly impede DNA replication and transcription. nih.gov Similarly, observations of DNA fragmentation in Leishmania infantum promastigotes treated with Temporin-SHa and its analog [K3]SHa suggest an interference with DNA integrity. plos.org Given the structural similarities within the temporin family, it is plausible that this compound could also exert its antimicrobial effects by targeting and disrupting such fundamental biosynthetic processes.

Modulation of Enzyme Activities

A significant finding in the study of temporin mechanisms is the ability of certain members to modulate the activity of essential bacterial enzymes. A prime example is Temporin L, which has been shown to inhibit the GTPase activity of the FtsZ protein in Escherichia coli. researchgate.netfrontiersin.org FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the division site. By inhibiting FtsZ's GTPase activity, Temporin L effectively halts cell division, leading to the formation of elongated, filamentous cells and eventual cell death. researchgate.net

While direct enzymatic targets of this compound have not yet been identified, its shared family characteristics with Temporin L suggest that it may also possess enzyme-modulating capabilities. The sequence of this compound, FFPIVGKLLSGLF, contains the conserved motifs found in other temporins that are crucial for their biological activity. nih.gov Future research focusing on the potential interaction of this compound with bacterial enzymes, particularly those involved in cell division and metabolism, is warranted to fully elucidate its mechanism of action.

Comparative Mechanistic Insights across Temporin Family Members

The diverse array of temporin peptides and their synthetic analogs provides a valuable platform for understanding the structure-activity relationships that govern their mechanisms of action.

The primary sequence of a temporin peptide significantly influences its antimicrobial potency and spectrum. For example, the substitution of histidine with arginine in analogs of Temporin-GHa (GHaR and GHa11R) resulted in enhanced antimicrobial and antibiofilm activities. frontiersin.org This is attributed to the increased net positive charge, which facilitates stronger interactions with the negatively charged bacterial membranes. nih.gov

Hydrophobicity also plays a critical role. Analogs of Temporin A with increased hydrophobicity have demonstrated enhanced antimicrobial efficacy, though sometimes at the cost of increased hemolytic activity. mdpi.com Conversely, reducing the hydrophobicity of Temporin-GHa-derived peptides was found to decrease their antibacterial activity. nih.gov

The mechanism of membrane disruption can also vary among temporins. While many temporins are thought to act via a "carpet-like" mechanism, where they accumulate on the membrane surface before disrupting it, some, like Temporin L, can form transmembrane pores or channels. ird.fr The ability of Temporin B and Temporin L to form hetero-oligomers further illustrates the complexity of their membrane interactions, leading to altered pore characteristics and enhanced cooperativity in their antibacterial action. biorxiv.org

These comparative studies highlight that while membrane interaction is a common theme, the specific molecular details of how different temporins and their analogs exert their antimicrobial effects can differ significantly. The subtle interplay of charge, hydrophobicity, and secondary structure dictates not only their potency but also their potential to interact with intracellular targets and modulate enzyme activities.

Biological Activities and Spectrum of Action of Temporin Cg2

Antimicrobial Activity Profile

Temporin-CG2 has demonstrated activity against a range of microbes, with a notable preference for certain types of bacteria.

This compound is active against a variety of Gram-positive bacterial strains. uniprot.org The temporin family of peptides, to which this compound belongs, is well-documented for its efficacy against Gram-positive bacteria, including challenging pathogens. nih.govresearchgate.net For instance, temporins have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium and E. faecalis. researchgate.net The mechanism of action for many temporins involves interaction with and disruption of the bacterial cell membrane. nih.gov

Table 1: Antimicrobial Activity of Selected Temporins against Gram-Positive Bacteria

Peptide/Analog Bacterium Minimum Inhibitory Concentration (MIC) Reference
Temporin-GHa derived peptides Methicillin-Resistant S. aureus (MRSA) Impressive anti-MRSA efficacy nih.gov
Temporin-GHa4R Methicillin-Resistant S. aureus (MRSA) Strong antibacterial activity bohrium.comresearchgate.net
Temporins Vancomycin-resistant Enterococcus faecium 2.5 to 25 µM researchgate.net
Temporins Vancomycin-resistant E. faecalis 2.5 to 25 µM researchgate.net
Temporins Methicillin-resistant Staphylococcus aureus 2.5 to 25 µM researchgate.net
Temporin A Methicillin-resistant S. aureus (MRSA) clinical isolates 4 to 16 µg/mL mdpi.com
Temporin-GHc and -GHd Streptococcus mutans GHc: 6.3 µM, GHd: 6.6 µM frontiersin.org

This table presents data on various temporin peptides to illustrate the general activity of the family against Gram-positive bacteria.

This compound itself is reported to be inactive against Gram-negative bacteria. uniprot.org This is a common characteristic among many, but not all, temporins. conicet.gov.ar The outer membrane of Gram-negative bacteria often presents a significant barrier to the action of many antimicrobial peptides. frontiersin.org However, some temporin analogs have been specifically designed to have a broader spectrum of activity that includes Gram-negative strains. mdpi.com

This compound exhibits weak antifungal activity against a slime mold isolate. uniprot.org While information specific to this compound is limited, the broader temporin family has demonstrated more significant antifungal and anti-yeast properties. conicet.gov.ar For example, analogs of Temporin B and Temporin L have shown efficacy against various Candida species, which are opportunistic human pathogenic yeasts. mdpi.comnih.govmdpi.com Some temporins have been found to be active against medically relevant yeasts and moulds, with mechanisms that can involve membrane permeabilization. nih.gov

Table 2: Antifungal and Antiyeast Activity of Selected Temporin Analogs

Peptide/Analog Fungus/Yeast Activity Reference
[K3]temporin-SHa Various yeasts MIC between 5.5 and 45 µM nih.gov
Cyclic Temporin L analogues Candida species Significant anti-candida activity nih.govmdpi.com
Temporin B analogs Candida albicans Inhibition of growth mdpi.comcabidigitallibrary.org

This table provides examples of the antifungal and antiyeast activities of other temporin peptides.

There is no specific information available in the provided search results regarding the antibiofilm activity of this compound. However, other temporins and their derivatives have shown significant potential in this area. nih.govbohrium.com For instance, certain temporin-derived peptides have demonstrated the ability to both inhibit the formation of biofilms by methicillin-resistant S. aureus (MRSA) and eradicate established biofilms. nih.gov Analogs of Temporin-GHa and Temporin L have also been reported to have antibiofilm activity against S. aureus and various Candida species, respectively. bohrium.comresearchgate.netmdpi.comnih.gov

While data specifically on this compound against MDR pathogens is not available, the temporin family, in general, is recognized for its activity against such strains. nih.gov Several studies have highlighted the effectiveness of various temporins and their analogs against multidrug-resistant bacteria, particularly MRSA. researchgate.netnih.gov The development of resistance to these peptides by bacteria appears to be slow. frontiersin.org

Antibiofilm Activity

Antiviral Activities

There is no mention in the provided search results of any specific antiviral activity for this compound. However, other members of the temporin family have been investigated for their antiviral properties. frontiersin.org For example, Temporin B, L, and G have shown efficacy against Herpes Simplex Virus type 1 (HSV-1). frontiersin.org The proposed mechanisms of antiviral action for some temporins include direct interaction with and disruption of the viral envelope. frontiersin.orgmdpi.com

Antiparasitic Activities

While the broader temporin family of peptides has demonstrated notable antiparasitic activities, specific research focusing solely on this compound's effects against parasites is less documented. However, the actions of closely related temporins provide valuable insights into its potential capabilities.

Several temporins have shown efficacy against various parasitic protozoa. For instance, temporin-A, -B, and -L have been reported to possess anti-Leishmania activity. nih.gov Specifically, temporin-SHa has been shown to inhibit the growth of Leishmania infantum promastigotes and axenic amastigotes. plos.org Analogs of temporin-SHa, such as [K3]SHa, have exhibited potent activity against a range of trypanosomatids, including Leishmania and Trypanosoma species. plos.org This activity extends to antibiotic-resistant strains of L. infantum. plos.org The mechanism of action for these peptides against parasites is believed to involve membrane disruption, leading to rapid permeabilization and depolarization of the parasite's cell membrane. plos.org

It is important to note that while these findings are promising for the temporin family, direct evidence of this compound's antiparasitic spectrum and efficacy requires specific investigation.

Anti-inflammatory and Immunomodulatory Properties

The anti-inflammatory and immunomodulatory properties of the temporin family of peptides are an emerging area of research. While specific data on this compound is limited, studies on other temporins suggest potential in modulating inflammatory responses.

Antimicrobial peptides (AMPs) in general, including temporins, are recognized for their dual role in host defense, which includes direct antimicrobial activity and the modulation of the immune system. nih.govconicet.gov.ar For example, synthetic analogues of temporin-L have been shown to exert anti-inflammatory effects in a mouse model of peritonitis. nih.gov This was evidenced by a significant reduction in leukocyte infiltration and the production of pro-inflammatory mediators such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov

Pre-clinical Anticancer Activity and Mechanisms of Cell Death

Several members of the temporin family have demonstrated promising anticancer properties in pre-clinical studies. mdpi.com These peptides often exhibit selective toxicity towards cancer cells while sparing normal cells, a highly desirable characteristic for anticancer agents. nih.govnih.gov The anticancer mechanisms of temporins are multifaceted and typically involve direct interactions with the cancer cell membrane and the induction of programmed cell death pathways. nih.govdovepress.com

Selective Cytotoxicity to Cancer Cells vs. Non-Cancerous Cells

A key feature of many anticancer peptides, including some temporins, is their ability to preferentially target and kill cancer cells. nih.govnih.gov This selectivity is largely attributed to the differences in the composition and charge of cancer cell membranes compared to normal cell membranes. nih.gov Cancer cell membranes tend to have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) on their outer surface. nih.govdovepress.com This facilitates the electrostatic attraction of cationic peptides like temporins. dovepress.com

For instance, temporin-SHf has been shown to be cytotoxic to human cancer cells but not to non-tumorigenic cells. nih.govnih.gov Similarly, temporin-1CEa selectively inhibits the proliferation of adriamycin-resistant breast cancer cells, which have a higher negative charge on their membrane surface compared to their non-resistant counterparts. dovepress.com The selectivity index (SI), which compares the cytotoxicity of a compound towards cancer cells versus normal cells, is a critical parameter in evaluating its potential as a therapeutic agent. researchgate.net

Table 1: Examples of Selective Cytotoxicity in the Temporin Family

PeptideCancer Cell LineNon-Cancerous Cell LineObservation
Temporin-SHfHuman cancer cellsNon-tumorigenic cellsCytotoxic to cancer cells, not to non-tumorigenic cells. nih.govnih.gov
Temporin-1CEaAdriamycin-resistant breast cancer (MCF-7/Adr)-Selectively inhibits proliferation of resistant cancer cells. dovepress.com

Membrane-Mediated Effects on Cancer Cells

The primary mechanism by which many temporins exert their anticancer effects is through direct interaction with and disruption of the cancer cell membrane. mdpi.comnih.gov This interaction is often the initial step leading to cell death.

Upon binding to the cancer cell membrane, temporins can adopt an α-helical structure, which facilitates their insertion into the lipid bilayer. conicet.gov.armdpi.com This insertion can lead to the formation of pores or a general destabilization of the membrane, a process often described as a "detergent-like" effect. plos.org This disruption of membrane integrity results in increased permeability, leakage of intracellular contents, and ultimately, cell lysis. mdpi.comnih.gov For example, temporin-1CEa has been observed to cause membrane breakage and leakage of intracellular components in human breast cancer cells. mdpi.com This is characterized by the exposure of phosphatidylserine on the cell surface, an increase in plasma membrane permeability, and a rapid depolarization of the transmembrane potential. nih.gov

Induction of Apoptosis and Intracellular Signaling Pathways (e.g., Mitochondrial Pathways)

Beyond direct membrane lysis, temporins can also induce apoptosis, a form of programmed cell death, in cancer cells. nih.govnih.gov This can occur through various intracellular signaling pathways, with the mitochondrial pathway being a common route. nih.govnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by intracellular stress signals. thermofisher.com In the context of temporin activity, the disruption of the cell membrane can lead to an influx of ions and other molecules, creating cellular stress. nih.gov Some temporins can translocate across the cell membrane and directly interact with mitochondria. nih.gov This can lead to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govresearchgate.net

Cytochrome c then binds to apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. researchgate.netmdpi.com The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and -7, leading to the systematic dismantling of the cell. researchgate.net For example, temporin-SHf has been shown to trigger caspase-dependent apoptosis through an intrinsic mitochondrial pathway in lung cancer cells. nih.govnih.gov Similarly, temporin-1CEa can induce a rapid collapse of the mitochondrial membrane potential and an overproduction of reactive oxygen species (ROS), further contributing to apoptotic cell death. nih.gov

Anti-proliferative and Anti-migratory Effects on Cancer Cells

In addition to inducing cell death, some temporins have been shown to inhibit the proliferation and migration of cancer cells. nih.govnih.gov These activities are crucial for preventing tumor growth and metastasis.

The anti-proliferative effects of temporins are often a direct consequence of their cytotoxic and apoptotic activities. nih.govresearchgate.net By killing cancer cells or arresting their cell cycle, these peptides can effectively halt tumor growth. nih.gov The anti-migratory effects are also significant, as cell migration is a key step in the metastatic cascade. For instance, temporin-SHf has been reported to inhibit the proliferation and migration of A549 lung cancer cells. nih.govnih.gov The precise molecular mechanisms underlying these anti-migratory effects are still under investigation but may involve the disruption of cellular structures and signaling pathways essential for cell movement.

Structure Activity Relationship Sar Studies and Rational Design of Temporin Cg2 Analogs

Influence of Amino Acid Substitutions on Biological Activity

The biological function of Temporin-CG2 and its analogs is intricately linked to their amino acid composition. Modifications to the peptide sequence can dramatically alter its physicochemical properties and, consequently, its antimicrobial efficacy.

Hydrophobicity, the measure of the nonpolar character of a peptide, and the hydrophobic moment, which describes the amphipathicity of a helical peptide, are key determinants of temporin activity. frontiersin.orgmdpi.com

Increasing the hydrophobicity of temporin analogs, often by substituting amino acids with more nonpolar residues like leucine (B10760876), can enhance their interaction with and disruption of microbial membranes. frontiersin.org For instance, in studies of Temporin-FL, an analog (Temporin-FLa) with increased hydrophobicity demonstrated enhanced antimicrobial efficiency. frontiersin.org However, this increase in hydrophobicity can also lead to higher hemolytic activity, a measure of toxicity towards red blood cells. frontiersin.orgfrontiersin.org Therefore, a delicate balance must be achieved.

The hydrophobic moment is critical for the peptide's ability to form an amphipathic α-helix, a common secondary structure for membrane-active peptides. nih.gov This structure allows one face of the helix to be hydrophobic and interact with the lipid core of the membrane, while the other polar face can interact with the phospholipid head groups or the aqueous environment. frontiersin.org A high hydrophobic moment is often associated with strong antimicrobial activity. However, excessively high amphipathicity can also increase hemolytic effects. frontiersin.org In the design of Temporin-FLb, a lower hydrophobic moment was intentionally engineered to investigate the relationship between amphipathicity and membrane selectivity, aiming to reduce hemolytic activity while retaining antimicrobial potency. frontiersin.org

Table 1: Impact of Hydrophobicity and Hydrophobic Moment on Temporin Analogs
Temporin AnalogModificationEffect on HydrophobicityEffect on Hydrophobic MomentImpact on Biological ActivityReference
Temporin-FLaTruncation and amino acid substitutionIncreasedIncreasedEnhanced antimicrobial and hemolytic activity frontiersin.org
Temporin-FLbN-terminal truncation based on Temporin-FLaSimilar to parent peptideDecreasedAimed to reduce hemolytic activity frontiersin.org
GHaK, GHa4K, GHa11K (Temporin-GHa analogs)Substitution with lysine (B10760008)Not specifiedIncreasedEnhanced antibacterial activity mdpi.com

The net positive charge, or cationicity, of temporin peptides is another crucial factor governing their interaction with negatively charged bacterial membranes. researchgate.netimrpress.com Most temporins possess a low net positive charge, typically ranging from +1 to +3 at neutral pH. conicet.gov.ar This positive charge facilitates the initial electrostatic attraction of the peptide to the anionic components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Studies have consistently shown that increasing the net positive charge of temporin analogs, usually by incorporating basic amino acid residues like lysine or arginine, can enhance their antimicrobial activity and broaden their spectrum. frontiersin.orgresearchgate.net For example, temporins with a net charge of +2 or +3 generally exhibit higher potency than those with a charge of 0 or +1. researchgate.net Some temporins with a +3 charge have even shown activity against Gram-negative bacteria and yeasts, which are typically less susceptible. researchgate.net The introduction of lysine residues in analogs of Temporin-1CEa and Temporin-1CEb led to improved bioactivity. mdpi.com Specifically, the Temporin 1CEb analog L-K6, with a +7 charge, was significantly more active against a range of bacteria with minimal hemolytic activity. mdpi.com

Table 2: Influence of Net Charge on the Activity of Temporin Analogs
Temporin AnalogNet ChargeKey ModificationEffect on Antimicrobial ActivityReference
Temporin-1CEa analogsIncreasedIntroduction of LysineEnhanced anticancer cell specificity mdpi.com
L-K6 (Temporin 1CEb analog)+7Introduction of LysineMore active against Gram-negative and Gram-positive bacteria mdpi.com
(Lys7)temporin-DRaIncreasedLysine substitutionRetained high activity against MRSA and Gram-negative bacteria with low hemolytic activity imrpress.com
Q3K-TempL (Temporin L analog)IncreasedGlutamine to Lysine substitutionEnhanced bactericidal activity against Gram-negative bacteria nih.gov

The specific placement and type of amino acid residues are critical. Phenylalanine, with its bulky aromatic side chain, is a common residue in temporins and contributes significantly to their hydrophobicity. mdpi.com Temporin-SHf, for example, has a high percentage of phenylalanine residues and exhibits broad-spectrum antimicrobial activity despite its small size. researchgate.net Modifications involving phenylalanine can therefore have a profound impact. Replacing the N-terminal phenylalanine in Temporin A with lysine, for instance, resulted in a dramatic loss of antibacterial activity, highlighting the importance of this hydrophobic residue at that specific position. researchgate.net

Lysine, a positively charged amino acid, is frequently used in analog design to increase cationicity. mdpi.commdpi.com Alanine scanning studies on temporin B revealed that the lysine at position 10 is essential for its activity. mdpi.com Furthermore, introducing two lysine residues at the N-terminus of a temporin B analog resulted in a peptide with activity against Gram-negative bacteria. mdpi.com In another study, the substitution of glutamine with lysine in a Temporin L analog not only increased its bactericidal activity but also enhanced its ability to neutralize endotoxins. nih.gov

Role of Net Charge and Cationicity

Effects of Peptide Length and Truncations

The length of temporin peptides, which are naturally short (typically 8-17 amino acids), is a significant factor in their biological activity. nih.govmdpi.com Truncating a peptide, or shortening its amino acid sequence, is a common strategy in SAR studies to identify the minimal active sequence and to modulate its properties. frontiersin.org

Conformational Constraints and Cyclization Strategies

Linear peptides like this compound often exist in a flexible, random coil conformation in aqueous solution and fold into their active, helical structure upon interacting with a membrane. nih.govmdpi.com Introducing conformational constraints, such as through cyclization, is a strategy used to pre-organize the peptide into its bioactive conformation, potentially increasing its activity, stability, and selectivity. nih.govslideshare.netd-nb.info

The primary goal of many conformational constraint strategies is to stabilize the α-helical structure, which is crucial for the membrane-disrupting activity of many temporins. nih.govnih.gov Cyclization can be achieved through various chemical strategies, including forming lactam bridges, disulfide bonds, or other tethers between amino acid side chains. nih.gov

By forcing the peptide into a more rigid, helical conformation, cyclization can enhance its binding affinity to microbial membranes. nih.gov However, the relationship between helicity and biological activity is complex. While increased α-helicity is often correlated with higher hemolytic activity, it is not always directly proportional to antimicrobial potency. nih.gov In some instances, excessive rigidity can even be detrimental to activity. nih.gov

Interestingly, modifications can sometimes lead to a shift from an α-helical to a β-sheet conformation. For example, a study on a Temporin L analog found that the addition of a norleucine residue at the N-terminus resulted in a peptide that adopted a β-sheet structure in a membrane-mimicking environment, in contrast to the α-helical structure of the parent peptide. nih.gov This analog with a β-sheet conformation still exhibited potent antimicrobial activity, indicating that an α-helical structure is not the only viable conformation for temporin-mediated membrane disruption. nih.gov

Table 3: Effects of Conformational Constraints on Temporin Analogs
Peptide/AnalogModification StrategyEffect on ConformationImpact on Biological ActivityReference
Cyclic Temporin L analogsSide-chain tethering (lactam, triazole, hydrocarbon, disulfide linkers)Increased α-helicityAimed to improve antibiotic properties nih.gov
[Nle1, dLeu9, dLys10]TL (Temporin L analog)N-terminal norleucine additionAdopted β-sheet conformation in membrane environmentMore efficient activity against Gram-positive and Gram-negative strains nih.gov
Cyclic magainin 2 analogCyclizationPreserved ~75% of helical structureMarked decrease in antibacterial and hemolytic activities nih.gov

Enhanced Stability and Activity Profiles

The modification of this compound and its parent family of temporin peptides is a key strategy to overcome inherent limitations such as susceptibility to proteolytic degradation and to enhance their antimicrobial efficacy. mdpi.comfrontiersin.org Various chemical modifications have been explored to improve the stability and activity of these peptides. The introduction of D-amino acids in place of L-amino acids at specific positions is a common strategy to increase resistance to proteases, thereby prolonging the peptide's half-life in biological environments. mdpi.com For instance, the substitution with D-amino acids in a mammalian HBcARD peptide, a conceptually similar approach, resulted in greater stability and enhanced antibacterial activity. mdpi.com

C-terminal amidation is another crucial modification that enhances the stability of temporin analogs. frontiersin.org This modification not only protects the peptide from carboxypeptidases but also stabilizes its α-helical structure, which is often essential for its antimicrobial function. frontiersin.org Furthermore, modifications that increase the net positive charge, such as the substitution of neutral or acidic amino acids with cationic residues like lysine, have been shown to improve the antimicrobial activity. researchgate.net This is attributed to the enhanced electrostatic attraction between the peptide and the negatively charged bacterial membranes. researchgate.net

Hydrophobicity is another critical parameter that is fine-tuned to optimize the activity profile. While an increase in hydrophobicity can enhance antimicrobial potency, an excess can lead to increased toxicity towards host cells. mdpi.com Therefore, a delicate balance between cationicity and hydrophobicity is essential for developing potent and selective temporin analogs. mdpi.com Studies on temporin A analogs, for example, have demonstrated that replacing serine with the more hydrophobic tyrosine at position 10 can lead to promising antiproliferative activity. mdpi.com Similarly, analogs of temporin-SHa synthesized with atypical amino acids like D-Phenylalanine, D-Tyrosine, and (2-Naphthyl)-D-alanine at position 10 were created to study the effect of hydrophobicity on antimicrobial efficacy. nih.govmdpi.com

Design Principles for Improved this compound Derivatives

The rational design of improved this compound derivatives is guided by several key principles aimed at optimizing its therapeutic properties. These principles are derived from extensive structure-activity relationship (SAR) studies on temporins and other antimicrobial peptides (AMPs). The primary goals are to broaden the antimicrobial spectrum, enhance target selectivity, and improve the therapeutic index. nih.govnih.gov

Strategies for Broadening Antimicrobial Spectrum

This compound is noted to be active against Gram-positive bacteria but not Gram-negative bacteria. uniprot.org A key strategy to broaden its antimicrobial spectrum involves increasing the peptide's net positive charge. nih.gov The outer membrane of Gram-negative bacteria presents a significant barrier, and a higher cationic charge can facilitate the peptide's interaction with and permeation through this membrane. This can be achieved by substituting neutral or hydrophobic residues with cationic amino acids like lysine or arginine. researchgate.net For example, analogs of temporin-GHa, created by replacing histidine with lysine, exhibited a broader spectrum of activity compared to the parent peptide. nih.govmdpi.com

Another approach is to modulate the peptide's amphipathicity and hydrophobicity. frontiersin.org A well-defined amphipathic structure, with distinct polar and nonpolar faces, is crucial for membrane interaction. frontiersin.org Increasing hydrophobicity can enhance the peptide's ability to insert into and disrupt bacterial membranes, but as mentioned, this must be carefully balanced to avoid nonspecific toxicity. mdpi.com The introduction of fluorinated amino acids has also been explored as a strategy to enhance antimicrobial activity. mdpi.com For instance, a temporin A analog with a fluorinated phenylalanine at position 1 showed good antibacterial properties. mdpi.com

Approaches for Enhancing Target Selectivity

Enhancing the selectivity of this compound derivatives for microbial cells over host cells is critical for minimizing toxicity. This is often achieved by modulating the balance between cationicity and hydrophobicity. mdpi.com Bacterial membranes are typically more anionic than mammalian cell membranes, which are largely zwitterionic. Increasing the net positive charge of the peptide can therefore enhance its preferential binding to bacterial membranes. mdpi.com

However, simply increasing cationicity is not sufficient. High hydrophobicity can lead to indiscriminate membrane disruption, including lysis of host cells such as erythrocytes. mdpi.com Therefore, the design of more selective analogs involves optimizing hydrophobicity to a level that is sufficient for antimicrobial activity but does not cause significant damage to host cells. For example, in the design of temporin-La analogs, the incorporation of the Arg-Gly-Asp (RGD) tripeptide, a known integrin homing domain, was used to specifically target cancer cells expressing the αvβ3 integrin, demonstrating a sophisticated approach to enhancing target selectivity. researchgate.net Fusing a targeting peptide to a broad-spectrum AMP is another strategy to modulate selectivity, as demonstrated with other AMPs. nih.gov

Modulation of Therapeutic Index through Structural Modifications

The therapeutic index, a measure of a drug's safety, is a critical parameter in the development of this compound derivatives. It is directly influenced by the peptide's antimicrobial activity and its toxicity to host cells. Structural modifications that simultaneously enhance antimicrobial potency and reduce toxicity will result in an improved therapeutic index. rsc.org

Key strategies for modulating the therapeutic index include:

Optimizing Cationicity and Hydrophobicity: As discussed, a careful balance is required. Increasing the net positive charge while controlling hydrophobicity can lead to peptides with high antimicrobial activity and low hemolytic activity, thereby increasing the therapeutic index. mdpi.comnih.gov For example, analogs of temporin-GHa with lysine substitutions showed a significantly increased therapeutic index. nih.gov

Amino Acid Substitutions: Replacing certain amino acids can have a profound effect. For example, substituting specific residues with D-amino acids can increase stability and activity while potentially reducing toxicity. mdpi.com The substitution of glycine (B1666218) with lysine in G6K-Temporin F resulted in a higher therapeutic index by increasing antimicrobial activity while maintaining low hemolytic activity. researchgate.net

Structural Modifications: Alterations to the peptide's secondary structure can also influence its therapeutic index. The helicity of temporin L analogs was found to be directly correlated with their hemolytic activity but not their antimicrobial activity, suggesting that modulating helicity can be a tool to improve the therapeutic index. nih.gov

Synthetic Methodologies for Temporin Cg2 and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent and efficient method for the chemical synthesis of peptides like Temporin-CG2. bachem.comproteogenix.science Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. proteogenix.science This approach simplifies the entire process by allowing for the easy removal of excess reagents and soluble by-products through simple filtration and washing, thus eliminating the need for complex purification of intermediate products. bachem.com SPPS can be automated and is the preferred method for producing peptides ranging from 5 to 150 amino acids in length, including those with unnatural or modified residues. proteogenix.sciencemdpi.com

The most widely adopted strategy for SPPS is the Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) protocol. nih.gov This methodology is based on an orthogonal protection scheme where the Nα-amino group is protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-sulfonyl (Pbf). csic.esscielo.org.mx The synthesis of a peptide like this compound using this protocol follows a series of repeated cycles, as detailed in the table below.

Each cycle consists of two main steps: deprotection and coupling. bachem.com First, the Nα-Fmoc group of the resin-bound amino acid is removed using a secondary amine base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). scielo.org.mx Following extensive washing to remove the piperidine and by-products, the next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the growing peptide chain. scielo.org.mxresearchgate.net This activation is commonly achieved using coupling reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). nih.gov This cycle is repeated until the entire amino acid sequence of this compound is assembled.

Table 1: Typical Cycle in Fmoc/tBu Solid-Phase Peptide Synthesis

Step Procedure Purpose
1. Deprotection The resin is treated with a solution of 20% piperidine in DMF. To remove the Nα-Fmoc protecting group from the terminal amino acid, exposing a free amine for the next coupling reaction.
2. Washing The resin is washed multiple times with DMF and other solvents like isopropanol (B130326) (IPA) and dichloromethane (B109758) (DCM). To completely remove the deprotection agent (piperidine) and soluble by-products.
3. Coupling The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and added to the resin. To form a peptide bond between the new amino acid and the growing peptide chain.

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid resin support and simultaneously remove all side-chain protecting groups. This is typically accomplished by treating the peptidyl-resin with a strong acid cocktail. d-nb.info The most common cleavage reagent is trifluoroacetic acid (TFA). proteogenix.science The cocktail often includes "scavenger" molecules, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), which serve to trap the highly reactive cationic species generated during the deprotection of side chains, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. proteogenix.science

The resulting crude peptide is then precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and lyophilized. d-nb.info The crude product contains the target peptide along with various deletion sequences and other impurities. Purification is almost universally achieved using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comrenyi.huhplc.eu This technique separates molecules based on their hydrophobicity. renyi.hu The crude peptide is dissolved and loaded onto a column (typically a C18 column) and eluted with a gradient of an organic solvent, such as acetonitrile (B52724), in water, with TFA added to both phases as an ion-pairing agent. renyi.huhplc.eu Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized to yield the final product. The identity of the purified peptide is confirmed using mass spectrometry. mdpi.com

Table 2: Example of a Cleavage and HPLC Purification Protocol

Stage Reagents/System Conditions Purpose
Cleavage Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water Typically 95% TFA, 2.5% TIS, 2.5% Water. Reaction for 2-3 hours at room temperature. To cleave the peptide from the resin and remove side-chain protecting groups.

| Purification | Preparative RP-HPLC System with a C18 column | Elution with a linear gradient of acetonitrile in water (both containing 0.1% TFA). Flow rate and gradient slope are optimized for the specific peptide. | To separate the target peptide from impurities based on hydrophobicity, yielding a highly pure product. |

Fmoc/tBu Chemistry Protocols

Solution-Phase Peptide Synthesis Approaches

Before the dominance of SPPS, peptides were synthesized exclusively using solution-phase methods. nih.gov This classical approach involves the stepwise condensation of protected amino acids or peptide fragments in a suitable solvent. researchgate.netekb.eg Unlike SPPS, the intermediate products at each step must be isolated and purified, often through crystallization or chromatography, before the next amino acid can be added. researchgate.net

While more laborious and time-consuming for laboratory-scale synthesis, solution-phase synthesis remains relevant, particularly for the large-scale commercial production of certain peptides where it can be more cost-effective. bachem.com It is also a necessary method for synthesizing peptides with structures that are incompatible with solid-phase techniques, such as the dimeric peptide biphalin. nih.gov Key challenges in solution-phase synthesis include the risk of racemization during fragment coupling and the potential for low recovery yields during the multiple purification steps. researchgate.netekb.eg Modern variations, such as Group-Assisted Purification (GAP) chemistry, have been developed to simplify the process by avoiding the need for chromatography. rsc.orggoogle.com

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis represents a hybrid approach that leverages the efficiency and scalability of chemical synthesis with the remarkable specificity of enzymatic catalysis. nih.gov In a typical chemoenzymatic strategy for producing peptide analogs, a linear precursor is first synthesized using standard chemical methods like SPPS. nih.gov This linear peptide is then subjected to an enzymatic reaction to achieve a specific modification, such as macrocyclization. nih.gov

While this compound is a linear peptide, this method is highly valuable for creating cyclic analogs, a common strategy to enhance the stability and activity of antimicrobial peptides. nih.gov For instance, enzymes like thioesterases derived from nonribosomal peptide synthetase (NRPS) machinery can be used to catalyze the head-to-tail or side-chain-to-side-chain cyclization of a chemically synthesized linear peptide. nih.gov This approach combines the versatility of incorporating unnatural amino acids via chemical synthesis with the clean, highly specific, and stereoselective bond formation offered by enzymes.

Challenges and Advancements in Large-Scale Production

Transitioning the synthesis of a peptide like this compound from the laboratory bench to an industrial scale presents significant challenges. nih.gov Peptide synthesis is often cited as one of the most resource-intensive and environmentally unfriendly chemical processes in the pharmaceutical industry. mdpi.com

Key Challenges:

Cost: The high cost of raw materials, including protected amino acids and coupling reagents, and the expense of purification at a large scale are major economic hurdles. sustaine.org

Solvent Use: Traditional SPPS protocols consume vast quantities of hazardous solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), leading to significant environmental waste and safety concerns. csic.esrsc.org

Process Efficiency: Ensuring high purity and yield becomes increasingly complex at larger scales. Aggregation of the growing peptide chain on the resin can lead to incomplete reactions and the formation of difficult-to-remove impurities. nih.gov

Advancements in Large-Scale Production:

Green Chemistry: Significant efforts are underway to make peptide synthesis more environmentally friendly. This includes replacing hazardous solvents with greener alternatives and developing more atom-economical reaction pathways. mdpi.comrsc.org

Process Technology: The development of large-scale batch reactors and continuous-flow systems for SPPS is helping to improve efficiency and scalability. mdpi.com

Microwave-Assisted SPPS: The use of microwave irradiation can dramatically shorten reaction times for both coupling and deprotection steps, potentially improving synthesis efficiency and product purity. mdpi.com

Recombinant Production: For very large quantities, heterologous expression in microbial systems like E. coli is an alternative to chemical synthesis. However, this method has its own set of challenges, including potential toxicity of the peptide to the host, proteolytic degradation, and the need for complex downstream processing. nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name Abbreviation/Synonym
This compound -
Temporin-A DTA
Temporin-L TL
Biphalin -
Fluorenylmethyloxycarbonyl Fmoc
tert-butyl tBu
Trityl Trt
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl Pbf
N,N-Dimethylformamide DMF
Isopropanol IPA
Dichloromethane DCM
Piperidine -
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate HBTU
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyAOP
N,N'-Diisopropylcarbodiimide DIC
1-Hydroxybenzotriazole HOBt
Trifluoroacetic acid TFA
Triisopropylsilane TIS
1,2-Ethanedithiol EDT
Acetonitrile ACN

Advanced Research Methodologies and Techniques

Spectroscopic Techniques for Structural Analysis (CD, NMR, FTIR)

The three-dimensional structure of a peptide is intrinsically linked to its biological function. Spectroscopic techniques are pivotal in revealing the conformational characteristics of Temporin-CG2 in different environments.

Circular Dichroism (CD) spectroscopy is a fundamental tool used to determine the secondary structure of peptides. Studies on temporins, a family to which this compound belongs, consistently show that these peptides are typically unstructured or in a random coil conformation in aqueous solutions. mdpi.comfrontiersin.orgnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt a distinct α-helical conformation. mdpi.comfrontiersin.orgnih.gov This induced helicity is a common feature among temporins and is considered crucial for their antimicrobial activity. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution. For temporins, NMR studies, often in conjunction with molecular dynamics calculations, have been used to define the precise helical regions and the orientation of the peptide with respect to model membranes like dodecyl phosphocholine (B91661) (DPC) or SDS micelles. researchgate.net These studies can reveal which amino acid residues are embedded within the membrane and which are exposed to the solvent, offering insights into the peptide's interaction with the bacterial cell surface. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for studying peptide secondary structure. cas.cz It provides information on the peptide's backbone conformation and its interaction with lipids. While specific FTIR data for this compound is not extensively detailed in the provided results, the methodology is widely applied in peptide research to complement CD and NMR data, confirming structural transitions upon membrane binding. cas.cz

Microscopic Techniques for Cellular Interactions (SEM, AFM, Confocal Microscopy)

Visualizing the direct effects of this compound on bacterial cells is crucial for understanding its membrane-disrupting mechanism.

Scanning Electron Microscopy (SEM) allows for high-resolution imaging of the surface of bacterial cells. Studies on temporins have demonstrated that these peptides can cause significant morphological changes to bacteria. mdpi.comnih.govresearchgate.net Following treatment with temporin-like peptides, SEM images often reveal disruption of the bacterial cell envelope, leading to membrane blebbing, pore formation, and ultimately, cell lysis. nih.govresearchgate.netnih.gov These observations provide direct visual evidence of the membrane-lytic mechanism of action. nih.gov

Atomic Force Microscopy (AFM) can be used to study the interactions between peptides and model membranes at the nanoscale. While not specifically detailed for this compound, AFM is a powerful tool to visualize how antimicrobial peptides disrupt lipid bilayers, showing the formation of pores or other membrane defects in real-time.

Confocal Laser Scanning Microscopy (CLSM) is instrumental in studying the localization of fluorescently-labeled peptides and assessing membrane permeability. By using fluorescent dyes, researchers can visualize the binding of temporins to bacterial cells and their ability to disrupt membrane integrity. mdpi.com For instance, CLSM has been used to show that temporins can alter the architecture of biofilms, causing them to become less dense and thinner. mdpi.com

Membrane Permeabilization Assays

A key aspect of the antimicrobial activity of many peptides, including temporins, is their ability to permeabilize bacterial membranes.

Dye Leakage Assays are commonly used to quantify membrane disruption. These assays typically involve loading lipid vesicles with a fluorescent dye. The addition of a membrane-active peptide like a temporin will cause the dye to leak out, resulting in a measurable increase in fluorescence. This method provides quantitative data on the peptide's ability to disrupt model membranes. researchgate.net

Propidium Iodide (PI) Uptake Assays are used to assess membrane integrity in live bacterial cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised by a peptide like a temporin, PI can enter the cell and bind to DNA, leading to a significant increase in fluorescence. frontiersin.org This assay is a reliable indicator of membrane damage and cell death.

Computational Approaches

Computational methods provide valuable insights into the molecular details of peptide-membrane interactions and can guide the design of new peptide analogs.

Molecular Dynamics (MD) simulations are used to model the behavior of peptides and membranes at an atomic level. These simulations can reveal how temporins insert into and disrupt lipid bilayers, providing a dynamic view of the mechanism of action. mdpi.com For example, MD simulations have been used to understand how modifications to temporin sequences affect their interaction with different types of model membranes, such as those mimicking Gram-positive and Gram-negative bacteria. mdpi.com

Docking simulations can predict the binding orientation and affinity of a peptide to a specific target, such as a bacterial membrane receptor or a specific lipid component. nih.gov This can help to identify key residues involved in the interaction and guide the design of peptides with improved target specificity.

De Novo Design involves creating entirely new peptide sequences with desired properties. The knowledge gained from structural and computational studies of natural peptides like this compound can be used to design novel antimicrobial peptides with enhanced activity and selectivity. researchgate.net

Microbiological Assays

Standardized microbiological assays are essential for quantifying the antimicrobial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. frontiersin.org Temporins typically exhibit potent activity against Gram-positive bacteria, with MIC values often in the low micromolar range. researchgate.net

Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. The MBC is determined by subculturing from the clear wells of an MIC test.

Time-Kill Kinetics assays measure the rate at which an antimicrobial agent kills a bacterial population over time. uem.br These studies provide valuable information on whether a peptide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and how quickly it exerts its effect. uem.brnih.gov Time-kill assays for temporins often show a rapid, concentration-dependent killing of susceptible bacteria. nih.gov

AssayDescriptionTypical Findings for Temporins
MIC Lowest concentration to inhibit visible growth.Potent against Gram-positive bacteria (low µM range). researchgate.net
MBC Lowest concentration to kill bacteria.Often close to the MIC, indicating bactericidal activity.
Time-Kill Rate of bacterial killing over time.Rapid, concentration-dependent killing. nih.gov

Biofilm Assays

Bacterial biofilms are a major challenge in clinical settings, and the ability of antimicrobial peptides to combat them is of significant interest.

Inhibition of Biofilm Formation assays assess the ability of a peptide to prevent bacteria from forming a biofilm. Many temporins and their derivatives have been shown to effectively inhibit biofilm formation by various pathogens, including Staphylococcus aureus and Streptococcus mutans, at sub-MIC concentrations. mdpi.comnih.govresearchgate.netmdpi.com

Eradication of Mature Biofilms assays test the ability of a peptide to disrupt and kill bacteria within an established biofilm. cambridgemedia.com.aunih.gov Temporins have demonstrated the ability to eradicate mature biofilms, often by disrupting the biofilm matrix and killing the embedded bacteria. nih.govresearchgate.netmdpi.commdpi.com

Biofilm AssayDescriptionTypical Findings for Temporins
Inhibition Prevents biofilm formation.Effective at sub-MIC concentrations. mdpi.comnih.govresearchgate.netmdpi.com
Eradication Disrupts and kills bacteria in mature biofilms.Capable of eradicating established biofilms. nih.govresearchgate.netmdpi.commdpi.com

Cell-Based Assays for Mechanistic Insights

To delve deeper into the cellular mechanisms of action, various cell-based assays are employed.

Membrane Potential Assays use voltage-sensitive dyes to measure changes in the electrical potential across the bacterial membrane. The disruption of the membrane by temporins leads to depolarization, which can be quantified using these assays. This provides further evidence for a membrane-centric mechanism of action. researchgate.net

Apoptosis Marker Assays are used to determine if a peptide induces programmed cell death in eukaryotic cells, which is particularly relevant for assessing potential anticancer activity. While the primary target of this compound is bacterial, some temporins have been shown to induce apoptosis in cancer cells by targeting the mitochondrial membrane. nih.govnih.gov This can be assessed by measuring the activation of key apoptotic proteins like caspases. mdpi.com

Future Perspectives and Research Directions for Temporin Cg2

Elucidation of Remaining Uncharacterized Biological Activities

Temporin-CG2, a peptide isolated from the skin of the Chungan torrent frog (Amolops chunganensis), is a member of the temporin family of antimicrobial peptides (AMPs). conicet.gov.arnih.gov While its primary role is understood to be in host defense, the full spectrum of its biological activities remains an area of active investigation. Future research will likely focus on uncovering novel functionalities beyond its currently known antimicrobial properties.

The temporin family, as a whole, exhibits a wide range of biological effects, including antimicrobial, immunomodulatory, and chemotactic activities. conicet.gov.ar Many temporins have demonstrated efficacy against a broad array of pathogens such as bacteria, viruses, fungi, and protozoa. conicet.gov.ar Given this diversity within the family, it is plausible that this compound possesses additional, as-yet-uncharacterized biological roles. Future studies could explore its potential antiviral, antifungal, or even anticancer properties, which have been observed in other temporins. nih.govresearchgate.net A thorough investigation into these areas could reveal new therapeutic applications for this peptide.

Comprehensive Understanding of Molecular Targets beyond Membrane Disruption

The primary mechanism of action for many temporins involves the perturbation and disruption of microbial cytoplasmic membranes. conicet.gov.arresearchgate.net This is a common trait among antimicrobial peptides, which often target the lipid bilayer of pathogens. frontiersin.org However, the complete picture of how this compound and other temporins exert their effects is likely more complex. Research is increasingly pointing towards intracellular activities as part of the killing mechanism for some AMPs. frontiersin.orgnih.gov

Future investigations should aim to identify specific molecular targets of this compound beyond simple membrane lysis. It is possible that after penetrating the cell membrane, the peptide interacts with intracellular components, such as nucleic acids or proteins, to inhibit essential cellular functions. frontiersin.org Studies using advanced techniques like cryo-electron microscopy on peptide-treated cells have suggested that while the membrane is compromised, cell lysis is not always the direct cause of death; instead, disintegration of subcellular structures is observed. nih.gov Elucidating these alternative or complementary mechanisms is crucial for a comprehensive understanding of this compound's bioactivity and for the rational design of more potent derivatives.

Synergistic Effects with Conventional Antimicrobials and Chemotherapeutics

A promising avenue of research for this compound is its potential to act synergistically with conventional antibiotics and chemotherapeutic agents. The combination of AMPs with traditional drugs can enhance their efficacy, potentially reducing the required concentrations and mitigating the development of drug resistance. mdpi.com Several studies have demonstrated that various temporins can act in synergy with antibiotics like imipenem, cefepime, and vancomycin (B549263) against both Gram-positive and Gram-negative bacteria. mdpi.com

Specifically, the combination of Temporin A with a modified Temporin B has been shown to have synergistic antibacterial and anti-inflammatory effects in vivo. plos.orgresearchgate.net This suggests that a similar potential for synergy exists for this compound. Future research should systematically evaluate the synergistic effects of this compound with a wide range of conventional antimicrobials against clinically relevant pathogens, including multidrug-resistant strains. mdpi.com Such studies could pave the way for novel combination therapies that are more effective than either agent alone.

Integration with Nanotechnology for Enhanced Delivery and Efficacy

The therapeutic application of peptides like this compound can be hindered by challenges such as poor stability and rapid degradation in the body. researchgate.netnih.gov Nanotechnology offers a powerful platform to overcome these limitations by providing novel delivery systems that can protect the peptide and enhance its efficacy. Encapsulating or loading this compound into nanoparticles can improve its pharmacokinetic profile and allow for controlled release at the target site. conicet.gov.arnih.gov

For instance, chitosan (B1678972) nanoparticles have been successfully used to encapsulate Temporin B, resulting in long-term antibacterial activity. nih.gov This approach could be adapted for this compound to improve its stability and therapeutic window. Furthermore, nanotechnology can be leveraged to create nanocomplexes that combine this compound with other therapeutic agents, potentially leading to synergistic effects and improved treatment outcomes. nih.gov The exploration of various nanocarriers, such as liposomes and polymeric nanoparticles, will be a key area of future research to unlock the full therapeutic potential of this compound. conicet.gov.argoogle.com

Development of Novel Materials with Immobilized this compound Derivatives

The potent antimicrobial properties of this compound make it an excellent candidate for the development of novel antimicrobial materials. By immobilizing this compound or its derivatives onto the surface of materials, it is possible to create surfaces that actively resist microbial colonization and biofilm formation. This has significant implications for medical devices, food packaging, and other applications where preventing microbial contamination is critical.

Research has shown that immobilizing other temporin analogues, such as a derivative of Temporin B, onto materials like microcrystalline cellulose (B213188) can confer antimicrobial activity to the polymer. nih.gov This demonstrates the feasibility of creating functionalized materials with antimicrobial properties. Future work in this area could focus on developing robust and scalable methods for immobilizing this compound onto a variety of substrates. frontiersin.org Additionally, optimizing the orientation and density of the immobilized peptides will be crucial for maximizing their antimicrobial efficacy. The creation of such "smart" materials could provide a long-term solution for preventing infections associated with medical implants and other surfaces.

Addressing Challenges in Peptide Stability and Proteolytic Degradation

A major hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation in the body, which can significantly shorten their half-life and reduce their effectiveness. nih.govmdpi.complos.org this compound, being a peptide, is likely subject to these same challenges. A key focus of future research will be to develop strategies to enhance its stability without compromising its biological activity.

One common approach is the substitution of naturally occurring L-amino acids with their D-enantiomers. mdpi.comlifetein.com D-amino acids are not recognized by proteases, making peptides containing them resistant to degradation. lifetein.com Studies on other temporins have shown that introducing D-amino acids can improve proteolytic stability. mdpi.com Another strategy involves chemical modifications, such as N- or C-terminal capping or cyclization, which can also protect the peptide from enzymatic cleavage. mdpi.com Investigating these and other stabilization techniques will be essential for advancing this compound towards clinical applications.

Exploration of Non-Antimicrobial Biological Roles and Therapeutic Potential

While the primary focus of research on this compound has been its antimicrobial activity, there is a growing recognition that many AMPs possess a range of other biological functions. conicet.gov.arnih.gov These can include immunomodulatory, anti-inflammatory, and even anticancer activities. nih.govfrontiersin.org For example, some temporins have been shown to modulate the immune response and exhibit chemotactic properties, attracting immune cells to the site of infection. conicet.gov.ar

Future research should explore the potential non-antimicrobial roles of this compound. Investigating its effects on immune cells, its ability to modulate inflammatory pathways, and its potential cytotoxicity towards cancer cells could uncover novel therapeutic avenues. nih.govfrontiersin.org The discovery of such pleiotropic effects would significantly broaden the potential applications of this compound and its derivatives, moving beyond its role as a simple antimicrobial agent to a more versatile therapeutic molecule.

Translational Research Pathways and Pre-Clinical Development Strategies

The journey of this compound from a promising laboratory discovery to a clinically viable therapeutic agent is multifaceted, requiring a structured and strategic approach to pre-clinical development. This pathway involves a series of iterative processes designed to optimize the molecule, formulate it into a stable and effective drug product, and rigorously test its efficacy and safety in relevant biological models before it can be considered for human trials. aristo-group.comnih.gov The ultimate goal of this translational research phase is to build a comprehensive data package that provides a strong rationale for advancing the compound into clinical studies. aristo-group.comnih.gov This process is often managed by multidisciplinary teams that include experts in medicinal chemistry, formulation science, pharmacology, and regulatory affairs. researchgate.netmonash.edu

A critical initial step in this pathway is the chemical optimization of the lead compound to enhance its therapeutic properties. uni-bonn.de This is followed by the development of a suitable formulation to ensure effective delivery and bioavailability. nih.gov Concurrently, robust pre-clinical models must be selected to evaluate the compound's biological activity and mechanism of action. carcinotech.comnih.gov Integrating a biomarker strategy early in development is also crucial for demonstrating target engagement and therapeutic effect, which can significantly increase the chances of successful clinical translation. precisionformedicine.com The entire process is guided by a clear regulatory strategy aimed at meeting the requirements for an Investigational New Drug (IND) application. aristo-group.comresearchgate.net

Lead Optimization and Analogue Design

Lead optimization is a cornerstone of pre-clinical development, where the initial peptide's structure is systematically modified to improve its pharmacological profile. uni-bonn.de For antimicrobial peptides like the temporins, this process aims to enhance potency against a broad spectrum of pathogens, improve selectivity for microbial over host cells, and increase stability in biological fluids. nih.govnih.gov

Key strategies for temporin analogue design include:

Modulating Hydrophobicity: The balance between hydrophobicity and hydrophilicity is critical for antimicrobial activity. nih.gov Strategies such as adding a norleucine residue to the N-terminus of a temporin analogue have been shown to increase hydrophobicity, leading to more potent activity against both Gram-positive and Gram-negative bacteria without a corresponding increase in toxicity to human cells. nih.gov

Structural Stabilization: The biological activity of temporins is often linked to their ability to adopt an α-helical structure in the hydrophobic environment of bacterial membranes. nih.gov Chemical stabilization of this helical conformation, for instance through intramolecular macrocyclization, is a strategy used to create derivatives with a potentially broader antimicrobial spectrum and lower cytotoxicity. nih.govresearchgate.net

Amino Acid Substitution and Clustering: Replacing specific amino acids can refine the peptide's activity. For example, creating lysine-clustered analogues of Temporin-WY2 resulted in peptides that were 8- to 64-fold more potent against Gram-negative bacteria than the parent peptide. nih.gov This iterative process of synthesis and testing of structurally similar analogues helps establish clear structure-activity relationships (SAR). uni-bonn.desk.ru

These optimization cycles are repeated until a candidate molecule with a desirable balance of potency, selectivity, and stability is identified for further development. sk.ru

Formulation Development

The transition of a promising peptide analogue into a drug product requires the development of a stable and effective formulation. nih.gov This is particularly challenging for peptides like this compound, which may have poor water solubility and be susceptible to degradation. nih.gov The primary goal of formulation development is to ensure the drug can be delivered to the target site at therapeutic concentrations. nih.gov

Formulation development begins with a thorough physicochemical characterization of the active pharmaceutical ingredient (API). evotec.com This data informs the selection of excipients and the most suitable delivery system. nih.gov

Table 1: Common Formulation Strategies for Pre-clinical Development

Formulation TypeDescriptionKey Considerations for Peptides
Aqueous Solutions The simplest approach, where the peptide is dissolved in a water-based vehicle. It is preferred for initial pre-clinical evaluations. nih.govPeptides may have limited solubility and stability in aqueous solutions. Co-solvents or pH adjustments may be necessary.
Suspensions A dispersion of fine drug particles in a liquid vehicle, often used for oral gavage in animal studies. nih.govParticle size must be carefully controlled to ensure consistent dosing and avoid issues like capillary blockade in intravenous routes. nih.gov
Bio-enhancing Systems Advanced formulations designed to improve solubility and bioavailability, such as nanoparticles, liposomes, or amorphous solid dispersions. nih.govevotec.comThese can protect the peptide from enzymatic degradation, improve absorption, and enable targeted delivery.
Topical Formulations Gels, creams, or ointments for application to the skin or mucous membranes. ascendiacdmo.comSuitable for treating localized infections, which could be a key application for an antimicrobial peptide.
Dry Powder Inhalers (DPI) Formulations designed for pulmonary delivery, involving particle engineering to enhance inhalation performance. evotec.comA potential route for treating respiratory infections, requiring specialized manufacturing technologies.

The selection of the final dosage form is driven by the intended clinical application, the properties of the drug substance, and commercial needs. ascendiacdmo.com The process moves from initial screening with small amounts of API to the development of a robust formulation suitable for scaled-up GMP (Good Manufacturing Practice) manufacturing for clinical trials. evotec.combioduro.com

Selection of Pre-clinical Models

The choice of pre-clinical models is critical for evaluating the efficacy and safety of this compound before it advances to human trials. nih.gov These models must be able to accurately reflect the human disease environment to provide meaningful and translatable data. transcurebioservices.com A high attrition rate for oncology drugs in clinical trials, for instance, highlights the need for improved pre-clinical models that are more predictive of human response. carcinotech.com

A variety of in vitro and in vivo models are employed:

In Vitro Models: These are essential for initial efficacy testing and mechanism of action studies. Advanced in vitro systems include patient-derived models that preserve the complexity of diseases like cancer, and organ-on-a-chip technologies that mimic the in vivo conditions of human organs through microfluidic devices. nih.govcarcinotech.com For an antimicrobial peptide, testing against a panel of clinically relevant bacterial strains, including multi-drug resistant isolates, is a fundamental step. nih.gov

In Vivo Models: Animal models are crucial for assessing the physiological impact, safety, and performance of a drug candidate in a living system. drug-dev.com For immuno-oncology studies, for example, humanized mouse models are considered highly representative as they can reconstitute human immune targets and predict clinical immune responses. transcurebioservices.com For antimicrobial testing, infection models in mice are commonly used to evaluate a peptide's ability to clear an infection in vivo. nih.gov The selection of the model must account for the specific interactions between the therapeutic agent, the pathogen, and the host immune system. nih.gov

The data gathered from these models provides vital supporting evidence for regulatory approval processes and helps to bridge the gap between laboratory research and clinical trials. carcinotech.comdrug-dev.com

Biomarker-Driven Strategy

Integrating a biomarker strategy early in pre-clinical development can significantly enhance the efficiency and success rate of bringing a new drug to market. precisionformedicine.com Biomarkers are measurable indicators that can be used to confirm the drug's mechanism of action, guide patient selection, and serve as surrogate endpoints for clinical efficacy. nih.gov

A clear, biomarker-informed development plan involves:

Identification and Characterization: Identifying potential biomarkers in pre-clinical animal models. precisionformedicine.com

Assay Development: Creating and validating robust assays to measure these biomarkers in both pre-clinical and clinical samples. This requires close collaboration between pre-clinical and clinical research teams. precisionformedicine.com

Clinical Translation: Ensuring that assays developed using animal samples are suitable and effective for use with human samples. This often involves proactive planning to manage sample collection and stabilization in clinical protocols. precisionformedicine.com

Biomarker-driven strategies have been shown to increase the likelihood of drug approval by providing actionable data that can de-risk clinical development and support a precision medicine approach. precisionformedicine.com

Regulatory and Commercialization Strategy

The entire pre-clinical development process is geared towards compiling the necessary data to support an application to regulatory bodies, such as the FDA, to begin clinical trials. aristo-group.comnih.gov This involves creating a clear development strategy in close alignment with regulatory agency guidelines.

Key elements of this strategy include:

Target Product Profile (TPP): Defining the desired characteristics of the final drug product early in the process to guide development decisions. evotec.com

Pre-clinical Data Package: Assembling comprehensive data on the compound's pharmacology, pharmacokinetics, and toxicology to demonstrate a reasonable expectation of safety for human trials. aristo-group.com

Collaboration and Partnerships: Engaging with biotechnology and pharmaceutical companies can provide additional resources, share development risks, and manage the transition to clinical trials, including intellectual property management and GMP manufacturing. researchgate.netmonash.edu

Ultimately, the translational pathway is a complex, multi-stage process that transforms a scientific discovery into a potential new medicine through rigorous optimization, formulation, and testing. nih.govnih.gov

Q & A

Q. What experimental approaches are recommended to elucidate the structure-function relationship of Temporin-CG2?

To study structure-function relationships, employ circular dichroism (CD) spectroscopy to analyze secondary structures under varying pH and lipid environments. Combine this with molecular dynamics simulations to predict peptide-lipid interactions. Validate functional outcomes using antimicrobial assays (e.g., MIC/MBC against Gram-positive/negative bacteria) and hemolysis tests to assess selectivity .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise due to physiological factors (e.g., serum protein binding, pH variability). Address this by:

  • Conducting dose-response studies in animal models with controlled pharmacokinetic parameters.
  • Using proteomic profiling to identify inhibitory host factors.
  • Comparing in vitro assays under physiologically relevant conditions (e.g., 37°C, 5% CO₂) .

Q. What methodologies are optimal for assessing this compound’s mechanism of action against biofilms?

Use confocal microscopy with LIVE/DEAD staining to visualize biofilm disruption. Quantify metabolic activity via ATP assays or resazurin reduction. Pair with transcriptomic analysis (RNA-seq) of biofilm-associated genes to identify molecular targets .

Q. How should researchers design dose-ranging studies for this compound to minimize toxicity risks?

Apply the 3Rs principle (Replacement, Reduction, Refinement):

  • Start with in silico toxicity prediction tools (e.g., ToxCast).
  • Use Galleria mellonella larvae for preliminary in vivo toxicity screening.
  • Progress to murine models with staggered dosing and real-time monitoring of inflammatory markers (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. What strategies address contradictory findings in this compound’s antimicrobial specificity across studies?

Q. How can researchers optimize experimental designs to study this compound’s synergy with conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Validate synergy in co-culture models mimicking polymicrobial infections. Incorporate transcriptomic profiling to identify synergistic pathways (e.g., efflux pump inhibition) .

Q. What advanced techniques validate this compound’s membrane-disruptive activity without relying on fluorescence-based assays?

Deploy atomic force microscopy (AFM) to visualize real-time membrane deformation. Complement with isothermal titration calorimetry (ITC) to quantify lipid binding thermodynamics. Cross-validate using surface plasmon resonance (SPR) for kinetic analysis .

Q. How should multi-omics data (proteomic, metabolomic) be integrated to map this compound’s host-pathogen interactions?

Apply systems biology approaches:

  • Use weighted gene co-expression network analysis (WGCNA) to identify interaction hubs.
  • Map metabolomic shifts via LC-MS and correlate with proteomic changes using pathway enrichment tools (e.g., MetaboAnalyst, STRING).
  • Validate findings with CRISPR-Cas9 knockouts of key host/pathogen genes .

Q. What statistical frameworks are recommended for analyzing this compound’s time-dependent antimicrobial effects?

Use mixed-effects models to account for intra-experiment variability. Apply Kaplan-Meier survival analysis for time-kill assays. For longitudinal data, employ repeated-measures ANOVA or Bayesian hierarchical modeling .

Q. How can researchers improve the translational relevance of this compound studies in preclinical models?

  • Use humanized mouse models to mimic human immune responses.
  • Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict therapeutic indices.
  • Partner with clinical microbiologists to align experimental endpoints with clinical failure metrics (e.g., recurrence rates) .

Methodological Considerations

  • Literature Review : Use Google Scholar’s advanced search with Boolean operators (e.g., "this compound" AND "antimicrobial resistance" NOT "commercial") to filter irrelevant results .

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    05:51
  • Data Contradictions : Apply triangulation by cross-referencing in vitro, in vivo, and computational datasets .

  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.